4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate typically involves a multi-step process. The starting materials include stearic acid, carbohydrazide, and 4-bromobenzoic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with another functional group .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-Stearoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(2-Stearoylcarbohydrazonoyl)phenyl 4-bromobenzoate is unique due to its specific structural configuration, which includes a stearoylcarbohydrazonoyl group and a bromobenzoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
767335-60-4 |
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Molecular Formula |
C32H45BrN2O3 |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C32H45BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-31(36)35-34-26-27-18-24-30(25-19-27)38-32(37)28-20-22-29(33)23-21-28/h18-26H,2-17H2,1H3,(H,35,36)/b34-26+ |
InChI Key |
LEEIRAYLFDDJIJ-JJNGWGCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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